The compound c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 is a cyclic derivative of glucagon-like peptide-1, a crucial hormone involved in glucose metabolism and insulin secretion. This particular structure is designed to enhance the stability and activity of the native glucagon-like peptide-1, which is a 30- or 31-amino-acid peptide derived from proglucagon processing in the intestine. The primary forms of this peptide are GLP-1(7-36)NH2 and GLP-1(7-37), both of which exhibit insulinotropic properties, meaning they stimulate insulin secretion from pancreatic beta cells .
This compound falls under the category of peptides, specifically as a modified form of glucagon-like peptide-1. It can be classified as a peptide hormone and a potential therapeutic agent for conditions such as type 2 diabetes due to its role in glucose homeostasis.
The synthesis of c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 typically involves solid-phase peptide synthesis techniques, which allow for the stepwise addition of amino acids to form the desired sequence. Advanced methods such as chemoselective ligation are also employed to create cyclic structures that enhance the compound's stability and receptor affinity .
The synthesis process may include:
The molecular structure of c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 consists of a cyclic backbone formed by linking the side chains of glutamic acid at position 21 and lysine at position 25, with glycine at position 8 serving as part of the linear sequence. This cyclic structure promotes a conformation that enhances receptor binding affinity and biological activity.
The molecular formula can be represented as C₁₈H₂₃N₃O₄S, with specific stereochemistry influencing its interaction with GLP-1 receptors. The introduction of cyclic constraints significantly alters its pharmacokinetic properties compared to linear analogs .
The primary reactions involved in the synthesis of c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 include:
These reactions are typically facilitated by activating agents that promote nucleophilic attack on carboxyl groups by amine groups, leading to efficient bond formation while minimizing side reactions.
c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 functions by binding to GLP-1 receptors located on pancreatic beta cells. Upon binding, it activates intracellular signaling pathways that enhance glucose-dependent insulin secretion, thereby reducing blood glucose levels.
Studies have demonstrated that this modified peptide retains high receptor affinity and functional potency similar to native GLP-1, making it a promising candidate for therapeutic applications in diabetes management .
c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 is characterized by:
Key chemical properties include:
c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 has significant implications in medical research and therapeutics:
The cyclization of c[Glu²³-Lys²⁷][Gly⁸]GLP-1(7-37)-NH₂ via a lactam bridge between glutamic acid at position 23 and lysine at position 27 constitutes a strategic approach to impose conformational restraint on the peptide backbone. This i to i+4 side chain-to-side chain cyclization stabilizes the α-helical segment spanning residues 23–27, a region critical for glucagon-like peptide-1 receptor (GLP-1R) engagement. Conformational studies demonstrate that such macrocyclization reduces the entropic penalty associated with receptor binding by pre-organizing the peptide into its bioactive helical conformation, thereby enhancing binding affinity and functional potency. The lactam bridge effectively mimics natural stabilizing interactions while conferring resistance to proteolytic degradation by hindering enzyme access to the peptide backbone [2].
Receptor mapping indicates that the stabilized helix optimizes topological complementarity with the extracellular domain of GLP-1R, particularly enhancing interactions with transmembrane helices 1 and 2. Cyclized analogs exhibit picomolar receptor affinity comparable to native glucagon-like peptide-1(7-37) due to this precise spatial orientation of key contact residues (e.g., Phe²², Ile²⁶, Val²⁷). Notably, cyclization positions were systematically optimized; bridging Glu²³-Lys²⁷ demonstrated superior receptor activation over alternative linkages (e.g., Glu¹⁸-Lys²² or Glu²²-Lys²⁶), underscoring the position-dependence of conformational stabilization efficacy [2].
Table 1: Impact of Lactam Bridge Position on GLP-1 Receptor Activity
| Cyclization Position | Receptor Binding Affinity (IC₅₀ nM) | cAMP Induction (EC₅₀ nM) | α-Helicity Increase (%) |
|---|---|---|---|
| Glu¹⁸-Lys²² | 1.8 ± 0.3 | 2.1 ± 0.4 | 24 |
| Glu²²-Lys²⁶ | 0.9 ± 0.2 | 1.2 ± 0.3 | 32 |
| Glu²³-Lys²⁷ | 0.7 ± 0.1 | 0.8 ± 0.2 | 41 |
| Unmodified GLP-1(7-37) | 1.5 ± 0.4 | 1.7 ± 0.3 | - |
Data derived from receptor binding assays and circular dichroism spectroscopy [2].
The [Gly⁸] substitution represents a deliberate deviation from the native Ala⁸ in glucagon-like peptide-1(7-37). This modification attenuates dipeptidyl peptidase-4 (DPP-4) recognition and cleavage by disrupting the enzyme’s substrate specificity pocket. Gly⁸ eliminates the β-methyl group of alanine, thereby sterically hindering DPP-4’s catalytic triad from accessing the scissile bond between residues 8 and 9. Molecular dynamics simulations confirm reduced conformational flexibility at the N-terminus upon Gly⁸ incorporation, extending plasma half-life from minutes to >12 hours while preserving insulinotropic activity [2] [3].
C-terminal amidation (CONH₂ vs. COOH in native peptide) enhances metabolic stability by neutralizing the negative charge at the C-terminus. This modification reduces susceptibility to carboxypeptidase degradation and optimizes peptide solubility for purification. Crucially, amidation preserves the C-terminal α-helical propensity required for receptor internalization, as evidenced by retained endocytic efficiency in GLP-1R-expressing cells. Structural analyses reveal that the amidated C-terminus maintains hydrogen bonding with Ser³⁵ and Arg³⁶, stabilizing the hydrophobic core essential for signal transduction [3].
The synergistic effect of Gly⁸ and C-terminal amidation was validated via alanine scanning mutagenesis: Gly⁸ analogs exhibited 20-fold higher stability in human plasma than Ala⁸ counterparts, while amidation further reduced C-terminal degradation by >90%. These modifications collectively enhance the pharmacokinetic profile without compromising the pharmacophore—verified by retained picomolar potency in glucose-dependent insulin secretion assays [2] [3].
Synthesis of c[Glu²³-Lys²⁷][Gly⁸]GLP-1(7-37)-NH₂ employs Fmoc (9-fluorenylmethoxycarbonyl)-based solid-phase peptide synthesis on a Rink amide resin to achieve C-terminal amidation. The 31-residue peptide is assembled using a stepwise protocol with the following critical optimizations:
Global deprotection uses trifluoroacetic acid:triisopropylsilane:water (95:2.5:2.5) for 3 hours, yielding crude peptide with a target mass of 3359.5 Da (C₁₅₁H₂₂₉N₄₁O₄₄). Average crude yields exceed 65%, with cyclization efficiency >85% confirmed by liquid chromatography-mass spectrometry [2] [5].
Purification of the crude cyclic peptide necessitates reverse-phase high-performance liquid chromatography (RP-HPLC) under denaturing conditions to resolve conformational isomers. The optimized protocol employs:
Cyclization efficiency is verified by retention time shift: the lactam-bridged peptide elutes 3.2 minutes earlier than its linear counterpart due to reduced hydrophobicity. Fractions with >95% purity (analytical HPLC) are pooled and lyophilized, achieving an average isolated yield of 23% from crude peptide [2] [3].
Mass spectrometric characterization uses electrospray ionization time-of-flight (ESI-TOF) in positive ion mode:
Table 2: Analytical Characterization Parameters for c[Glu²³-Lys²⁷][Gly⁸]GLP-1(7-37)-NH₂
| Analytical Method | Key Parameters | Acceptance Criteria |
|---|---|---|
| RP-HPLC Purity | Column: Zorbax SB-C₁₈ (4.6×150 mm, 3.5 μm) | ≥96% purity (214 nm detection) |
| Gradient: 20-50% acetonitrile/0.1% TFA in 25 min | ||
| ESI-TOF MS | Mass Error: <3 ppm; Isotopic Match: >90% | C₁₅₁H₂₂₉N₄₁O₄₄ confirmed |
| Peptide Content | Amino acid analysis after 6N HCl hydrolysis | 95-105% of theoretical |
| Circular Dichroism | α-Helicity: >40% (222 nm minimum) in PBS, pH 7.4 | Unambiguous helical stabilization |
Comprehensive quality control specifications derived from published analytical workflows [1] [2] [3].
Secondary structure validation via circular dichroism spectroscopy confirms α-helix stabilization: the cyclized analog exhibits 41.3% helicity (vs. 28.7% in linear control) with characteristic minima at 208 nm and 222 nm. This structural enhancement directly correlates with the compound’s bioactivity profile, establishing the success of the rational design strategy [2].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8